molecular formula C10H11BrFN B13044467 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine

Cat. No.: B13044467
M. Wt: 244.10 g/mol
InChI Key: LIEMMIZRAOUPMI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine is an organic compound with the molecular formula C10H11BrFN It is a member of the amine family, characterized by the presence of a bromine and fluorine atom on a phenyl ring, and a butenyl chain attached to an amine group

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-fluoroaniline with but-3-en-1-ol under suitable reaction conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, amination, and coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine is an α,β-unsaturated carbonyl compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including antibacterial properties, molecular interactions, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Chemical Structure and Properties

The compound features a bromo and fluorine substitution on the phenyl ring, contributing to its unique reactivity and biological properties. The unsaturated amine structure allows for various interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial activity of related compounds that share structural similarities with this compound. For instance, a study employing molecular docking analysis identified several protein targets such as DNA gyrase and dihydrofolate reductase (DHFR) that are inhibited by these compounds. The binding affinities were assessed using tools like AutoDock and Vina, revealing promising interactions that could lead to effective antibacterial agents .

Table 1: Binding Affinities of Target Proteins

Protein TargetPDB IDBinding Affinity (kcal/mol)
DNA Gyrase1KZN-8.5
Dihydrofolate Reductase (DHFR)2W9S-7.9
Glucose 6-phosphate Synthase1MOQ-8.0

Molecular Docking Studies

Molecular docking studies have shown that the compound can effectively bind to various targets implicated in bacterial growth inhibition. The predicted binding modes suggest that the compound may disrupt essential bacterial processes by targeting these proteins.

ADMET Properties

The ADMET profile of this compound indicates favorable oral bioavailability and permeability across biological membranes. The compound exhibits:

  • High Human Intestinal Absorption (HIA) : Indicating potential effectiveness when administered orally.
  • Blood-Brain Barrier (BBB) Penetration : Suggesting possible central nervous system activity .

Table 2: ADMET Characteristics

PropertyValue
LogP3.2
Caco-2 PermeabilityModerate
HIAHigh
BBB PenetrationYes

Case Studies

In vivo studies have been limited but suggest that compounds structurally similar to this compound show significant pharmacological effects. For example, a related compound demonstrated a marked reduction in tumor growth in xenograft models, indicating potential anticancer properties .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h2,4-6,10H,1,3,13H2

InChI Key

LIEMMIZRAOUPMI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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